molecular formula C12H22Cl2N2 B3085900 N,N-Dimethyl-N'-(4-methylbenzyl)-1,2-ethanediamine dihydrochloride CAS No. 1158367-04-4

N,N-Dimethyl-N'-(4-methylbenzyl)-1,2-ethanediamine dihydrochloride

Cat. No.: B3085900
CAS No.: 1158367-04-4
M. Wt: 265.22 g/mol
InChI Key: XWZRXKNYHSAMFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N,N-Dimethyl-N’-(4-methylbenzyl)-1,2-ethanediamine dihydrochloride” is a chemical compound with the molecular formula C17H22N2 . It is also known by other names such as “N,N-Dimethyl-4-{[(4-methylbenzyl)amino]methyl}aniline” and "Benzenemethanamine, N-[[4-(dimethylamino)phenyl]methyl]-4-methyl-" .


Molecular Structure Analysis

The molecular structure of “N,N-Dimethyl-N’-(4-methylbenzyl)-1,2-ethanediamine dihydrochloride” is characterized by an average mass of 254.370 Da and a monoisotopic mass of 254.178299 Da .


Physical and Chemical Properties Analysis

The physical and chemical properties of “N,N-Dimethyl-N’-(4-methylbenzyl)-1,2-ethanediamine dihydrochloride” include a boiling point estimated to be 361.63°C and a melting point estimated to be 122.06°C . The Log Octanol-Water Partition Coefficient (Log Kow) is estimated to be 3.97 .

Scientific Research Applications

Teratogenic and Embryotoxic Studies

One area of research involving similar compounds is the study of teratogenic and embryotoxic properties. For instance, a study examined the teratogenic and embryotoxic activities of (2S,2'S) N,N'-dimethyl-N, N'-bis[1-(3', 4', 5'-trimethylbenzoyloxy-butyl-2] ethylenediamine dihydrochloride in various animal models. The compound showed no action suggesting teratogenic and embryotoxic properties, indicating a potential area of research for N,N-Dimethyl-N'-(4-methylbenzyl)-1,2-ethanediamine dihydrochloride in evaluating safety in developmental biology contexts (Dluzniewski et al., 1980).

Pharmacokinetics and Metabolism

Another research application can be seen in the study of the pharmacokinetics and metabolism of structurally related compounds. For example, the pharmacokinetics of 2-(N-benzyl-N-methylamino)ethyl methyl 2,6-dimethyl 4-(m-nitrophenyl)-1, 4-dihydropyridine-3, 5-dicarboxylate hydrochloride (nicardipine hydrochloride) was studied in dogs using deuterium labelled compounds, highlighting the importance of studying the metabolism and pharmacokinetic properties of such compounds (Higuchi & Shiobara, 1980).

Iron Chelation Therapy

Research on similar compounds includes the development and evaluation of iron chelating agents like ethylenediamine-N,N'-bis-(2- hydroxyphenylglycine) (EHPG) and N,N'-bis(2-hydroxybenzyl)-ethylenediamine diacetic acid (HBED), which have shown promise in treating iron overload conditions in hypertransfused rats. This area of research might be relevant for exploring the chelating properties of this compound (Hershko et al., 1984).

Toxicology and Safety Assessment

The toxicological profile and safety assessment of compounds with similar structures have also been studied, as seen in the examination of the toxicity of 4,4'-Methylenebis(2-chlororaniline) (MOCA) and its substitutes. Such research is crucial for understanding the potential risks associated with the use of these compounds in various applications (Rozinova et al., 1998).

Properties

IUPAC Name

N',N'-dimethyl-N-[(4-methylphenyl)methyl]ethane-1,2-diamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2.2ClH/c1-11-4-6-12(7-5-11)10-13-8-9-14(2)3;;/h4-7,13H,8-10H2,1-3H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWZRXKNYHSAMFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNCCN(C)C.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-Dimethyl-N'-(4-methylbenzyl)-1,2-ethanediamine dihydrochloride
Reactant of Route 2
Reactant of Route 2
N,N-Dimethyl-N'-(4-methylbenzyl)-1,2-ethanediamine dihydrochloride
Reactant of Route 3
Reactant of Route 3
N,N-Dimethyl-N'-(4-methylbenzyl)-1,2-ethanediamine dihydrochloride
Reactant of Route 4
Reactant of Route 4
N,N-Dimethyl-N'-(4-methylbenzyl)-1,2-ethanediamine dihydrochloride
Reactant of Route 5
Reactant of Route 5
N,N-Dimethyl-N'-(4-methylbenzyl)-1,2-ethanediamine dihydrochloride
Reactant of Route 6
Reactant of Route 6
N,N-Dimethyl-N'-(4-methylbenzyl)-1,2-ethanediamine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.